molecular formula C20H26N2O2 B2683070 N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide CAS No. 496036-64-7

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide

Cat. No.: B2683070
CAS No.: 496036-64-7
M. Wt: 326.44
InChI Key: XTOWYJCXGMVZSC-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is an organic compound with the molecular formula C20H26N2O2 This compound is known for its unique chemical structure, which includes a dimethylamino group and a dimethylphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4-dimethylphenol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and amidation, to yield the final product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and acetic anhydride for amidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or dimethylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dimethylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenyl)-2-(3-methylphenoxy)acetamide
  • N-(4-(dimethylamino)phenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-(aminosulfonyl)phenyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15-7-12-19(16(2)14-15)24-13-5-6-20(23)21-17-8-10-18(11-9-17)22(3)4/h7-12,14H,5-6,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOWYJCXGMVZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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